2-Chloro-5-(difluoromethoxy)-1,3-difluorobenzene 2-Chloro-5-(difluoromethoxy)-1,3-difluorobenzene
Brand Name: Vulcanchem
CAS No.: 1261846-38-1
VCID: VC2712915
InChI: InChI=1S/C7H3ClF4O/c8-6-4(9)1-3(2-5(6)10)13-7(11)12/h1-2,7H
SMILES: C1=C(C=C(C(=C1F)Cl)F)OC(F)F
Molecular Formula: C7H3ClF4O
Molecular Weight: 214.54 g/mol

2-Chloro-5-(difluoromethoxy)-1,3-difluorobenzene

CAS No.: 1261846-38-1

Cat. No.: VC2712915

Molecular Formula: C7H3ClF4O

Molecular Weight: 214.54 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-5-(difluoromethoxy)-1,3-difluorobenzene - 1261846-38-1

CAS No. 1261846-38-1
Molecular Formula C7H3ClF4O
Molecular Weight 214.54 g/mol
IUPAC Name 2-chloro-5-(difluoromethoxy)-1,3-difluorobenzene
Standard InChI InChI=1S/C7H3ClF4O/c8-6-4(9)1-3(2-5(6)10)13-7(11)12/h1-2,7H
Standard InChI Key XCXYIGOVURSNLB-UHFFFAOYSA-N
SMILES C1=C(C=C(C(=C1F)Cl)F)OC(F)F
Canonical SMILES C1=C(C=C(C(=C1F)Cl)F)OC(F)F

Chemical Identity and Structure

Basic Identification Parameters

2-Chloro-5-(difluoromethoxy)-1,3-difluorobenzene (CAS No. 1261846-38-1) is an organic compound with a molecular formula of C7H3ClF4O and a molecular weight of 214.54 g/mol. It is characterized by a benzene ring backbone with specific substitution patterns that contribute to its distinctive chemical behavior and applications in various fields .

Structural Characteristics

The molecular architecture of 2-Chloro-5-(difluoromethoxy)-1,3-difluorobenzene features:

  • A benzene ring as the core structure

  • A chlorine atom positioned at the 2-position

  • Two fluorine atoms at positions 1 and 3

  • A difluoromethoxy group (OCF2H) at position 5

This specific arrangement of substituents creates a unique electronic distribution within the molecule, influencing its reactivity, stability, and potential interactions with other chemical entities. The presence of electronegative halogen atoms and the difluoromethoxy group significantly affects the electron density across the aromatic ring, creating distinct reaction sites.

Key Identification Data

Table 1: Key Identification Parameters of 2-Chloro-5-(difluoromethoxy)-1,3-difluorobenzene

ParameterValue
CAS Number1261846-38-1
Molecular FormulaC7H3ClF4O
Molecular Weight214.54 g/mol
MDL NumberMFCD18415591
Catalog Reference66653
Commercial Purity≥95%

Synthesis Methods

General Synthetic Approaches

The synthesis of 2-Chloro-5-(difluoromethoxy)-1,3-difluorobenzene typically involves multiple steps starting from readily available precursors. Common synthetic methods include nucleophilic substitution reactions, where the difluoromethoxy group is strategically introduced onto the benzene ring. These reactions generally require specific catalysts and carefully controlled conditions to achieve high yields and purity.

Chemical Reactivity

Reaction Profile

2-Chloro-5-(difluoromethoxy)-1,3-difluorobenzene can participate in various chemical transformations, making it a versatile intermediate in organic synthesis. Its reactivity profile includes:

  • Substitution reactions: The compound can undergo nucleophilic aromatic substitution reactions, particularly at positions bearing halogen atoms.

  • Oxidation and reduction reactions: The functional groups present in the molecule can be transformed through various oxidation or reduction processes.

  • Coupling reactions: It can participate in carbon-carbon bond-forming reactions, such as Suzuki-Miyaura coupling, enabling connections with other aromatic compounds.

These reaction capabilities make 2-Chloro-5-(difluoromethoxy)-1,3-difluorobenzene a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

Electronic Effects and Reactivity

The reactivity of 2-Chloro-5-(difluoromethoxy)-1,3-difluorobenzene is significantly influenced by the electronic effects of its substituents:

Understanding these electronic effects is crucial for predicting and controlling the compound's behavior in various chemical processes. The unique combination of substituents creates distinctive reactive sites that can be exploited in targeted transformations.

Applications

Role in Organic Synthesis

The primary application of 2-Chloro-5-(difluoromethoxy)-1,3-difluorobenzene lies in organic synthesis. As a versatile building block, it enables the creation of more complex molecules with potential applications in pharmaceuticals and specialty chemicals. The compound's value in synthesis stems from:

  • Multiple reactive sites that allow for selective functionalization

  • Unique substitution pattern that provides specific three-dimensional architecture

  • Potential for introducing diverse functional groups at strategic positions

Materials Science Applications

Halogenated aromatic compounds like 2-Chloro-5-(difluoromethoxy)-1,3-difluorobenzene often find applications in materials science due to their unique physical and chemical properties. Potential applications include:

  • Components in specialty polymers with enhanced thermal stability

  • Precursors for materials with specific optical or electronic properties

  • Ingredients in formulations requiring chemical stability and specific reactivity profiles

Comparative Analysis

Structural Analogs

Several compounds share structural similarities with 2-Chloro-5-(difluoromethoxy)-1,3-difluorobenzene, each with its unique properties and applications. Examining these relationships provides insights into structure-activity relationships and guides the development of new compounds with enhanced properties.

Table 2: Comparison of 2-Chloro-5-(difluoromethoxy)-1,3-difluorobenzene with Related Compounds

CompoundStructural DifferencesCAS Number
2-Chloro-1,3-difluorobenzeneLacks difluoromethoxy group38361-37-4
5-Bromo-2-chloro-1,3-difluorobenzeneBromo instead of difluoromethoxy176673-72-6
2-Bromo-5-chloro-1,3-difluorobenzeneDifferent halogen arrangement883546-16-5
2-Chloro-5-(difluoromethoxy)pyrimidinePyrimidine ring instead of benzene1192813-64-1

Research Opportunities and Future Directions

Several promising areas for future investigation of 2-Chloro-5-(difluoromethoxy)-1,3-difluorobenzene include:

  • Development of more efficient and selective synthetic routes

  • Exploration of its potential in medicinal chemistry as a building block for bioactive compounds

  • Investigation of its applications in materials science, particularly in the creation of functional materials with specific properties

  • Detailed structure-activity relationship studies to understand how its unique substitution pattern influences various properties and activities

As research in fluorine chemistry continues to advance, compounds like 2-Chloro-5-(difluoromethoxy)-1,3-difluorobenzene are likely to gain increased attention for their versatility and unique properties.

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